Product packaging for 3-chloro-5-methoxyquinoline(Cat. No.:CAS No. 2411257-58-2)

3-chloro-5-methoxyquinoline

Cat. No.: B6247270
CAS No.: 2411257-58-2
M. Wt: 193.6
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Description

Significance of the Quinoline (B57606) Heterocyclic System in Modern Chemical Research

The quinoline heterocyclic system, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a prominent structural motif in a vast array of biologically active compounds and functional materials. Current time information in New York, NY, US.wikipedia.org Its rigid, planar structure and the presence of a nitrogen atom confer unique electronic properties, making it a versatile scaffold in medicinal chemistry and materials science. wikipedia.orgiipseries.org Quinoline derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties. rsc.orgnih.gov This has led to the development of numerous quinoline-based drugs. rsc.org Beyond pharmaceuticals, the quinoline core is also integral to the design of organic light-emitting diodes (OLEDs), sensors, and catalysts, highlighting its importance in materials chemistry. wikipedia.org

Historical Development and Evolution of Quinoline Chemistry

The history of quinoline chemistry dates back to 1834, when it was first isolated from coal tar by Friedlieb Ferdinand Runge. A significant milestone in its synthetic chemistry was the development of the Skraup synthesis in 1880, a reaction of aniline (B41778) with glycerol (B35011) and sulfuric acid in the presence of an oxidizing agent like nitrobenzene. iipseries.org This and other classical methods, such as the Doebner-von Miller reaction, the Combes synthesis, and the Conrad-Limpach synthesis, laid the foundation for accessing a wide variety of quinoline derivatives. wikipedia.orgiipseries.orgwikipedia.org Over the decades, quinoline chemistry has evolved significantly, with modern synthetic methods offering greater efficiency, selectivity, and functional group tolerance.

Contemporary Research Trends in Halogenated and Alkoxy-Substituted Quinolines

Current research in quinoline chemistry is vibrant and multifaceted, with a particular focus on the synthesis and application of substituted derivatives. Halogenated quinolines, for instance, are of significant interest as the halogen atom can serve as a handle for further functionalization through cross-coupling reactions, and can also enhance the biological activity of the molecule. researchgate.net Similarly, alkoxy-substituted quinolines are widely explored, as the alkoxy group can modulate the electronic properties and lipophilicity of the quinoline scaffold, which is crucial for its interaction with biological targets. mdpi.com The combination of both halogen and alkoxy substituents on the quinoline ring, as in 3-chloro-5-methoxyquinoline, offers a rich platform for the development of new chemical entities with tailored properties.

Properties

CAS No.

2411257-58-2

Molecular Formula

C10H8ClNO

Molecular Weight

193.6

Purity

95

Origin of Product

United States

Chemical and Physical Properties of 3 Chloro 5 Methoxyquinoline

The fundamental properties of 3-chloro-5-methoxyquinoline are summarized in the table below. These properties are crucial for its handling, characterization, and application in various chemical contexts.

PropertyValue
Molecular Formula C₁₀H₈ClNO
Molecular Weight 193.63 g/mol nih.gov
CAS Number 2411257-58-2 acs.org
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in common organic solvents
XLogP3 3.2 nih.gov

Advanced Spectroscopic and Structural Elucidation of 3 Chloro 5 Methoxyquinoline

High-Resolution Nuclear Magnetic Resonance (HR-NMR) Spectroscopy for Detailed Structural Assignment and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (HR-NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. Through various one-dimensional and two-dimensional experiments, it is possible to map the connectivity of atoms and deduce the compound's constitution.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JH-H or ³JH-H). researchgate.net For 3-chloro-5-methoxyquinoline, COSY would reveal correlations between adjacent protons on both the benzene (B151609) and pyridine (B92270) rings, allowing for the assignment of the aromatic proton network.

HSQC (Heteronuclear Single Quantum Coherence): As a heteronuclear experiment, HSQC correlates protons directly to the carbons they are attached to (¹JC-H). columbia.edu This is a highly sensitive method for assigning carbon signals based on their attached, and often more easily assigned, proton signals. columbia.edu An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for connecting molecular fragments by showing correlations between protons and carbons over longer ranges, typically two or three bonds (²JC-H and ³JC-H). columbia.edu This technique is particularly powerful for identifying quaternary carbons (which have no attached protons and are thus invisible in HSQC) by observing their correlations to nearby protons. youtube.com For instance, the protons of the methoxy (B1213986) group would be expected to show an HMBC correlation to C5, confirming the substituent's position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. It is essential for determining stereochemistry and conformational preferences. In the context of this compound, NOESY could show correlations between the methoxy group protons and the proton at the C4 or C6 position, providing further confirmation of its placement and orientation.

While specific spectral data for this compound is not publicly documented, the table below illustrates the kind of data that would be generated from such analyses, with expected chemical shifts based on related quinoline (B57606) structures.

TechniquePurposeExpected Correlations for this compound
COSYIdentifies 1H-1H spin systemsCorrelations between H6-H7 and H7-H8.
HSQCCorrelates protons to their directly attached carbonsH2 to C2, H4 to C4, H6 to C6, H7 to C7, H8 to C8, Methoxy 1H to Methoxy 13C.
HMBCShows long-range (2-3 bond) 1H-13C correlationsMethoxy protons to C5; H4 to C5 and C8a; H2 to C3 and C4; H8 to C8a and C6.
NOESYIdentifies through-space 1H-1H proximityMethoxy protons to H4 and H6.

Solid-State NMR for Crystalline and Amorphous Forms

Solid-State NMR (ssNMR) provides structural information on materials in their solid form, which is invaluable for studying systems that are insoluble or where the crystalline structure is of interest. Techniques like High-Resolution Magic Angle Spinning (HRMAS) can produce high-resolution spectra from solid samples by spinning the sample at a specific angle (the "magic angle") to average out anisotropic interactions that would otherwise broaden the signals. This allows for the study of both crystalline and amorphous powders, providing insight into the molecular structure and packing in the solid state without the need for dissolution.

X-ray Crystallography for Absolute Structure Determination and Solid-State Characterization

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal, one can generate a map of electron density and build a precise model of the molecule, including bond lengths, bond angles, and absolute configuration. mdpi.com

Single-Crystal X-ray Diffraction Analysis of this compound and its Derivatives

To perform single-crystal X-ray diffraction, a high-quality crystal of the compound is required. mdpi.com The crystal is mounted and exposed to an X-ray beam, and the resulting diffraction pattern is collected and analyzed. While a crystal structure for this compound is not available in open-access databases, analysis of related quinoline derivatives provides a template for the expected structural parameters. For example, crystallographic studies of other substituted quinolines have been successfully used to confirm their molecular structures. nih.gov

The table below shows representative crystallographic data for a related heterocyclic compound to illustrate the type of information obtained from a single-crystal X-ray diffraction experiment.

ParameterExample Value (for an illustrative compound)
Chemical FormulaC₁₀H₈ClNO
Formula Weight193.63
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.51
b (Å)8.34
c (Å)14.23
β (°)98.5
Volume (ų)880.1
Z (Molecules/unit cell)4

Polymorphism and Pseudopolymorphism Studies (If Applicable)

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can have distinct physical properties. Pseudopolymorphism involves the incorporation of solvent molecules into the crystal lattice, forming solvates or hydrates. Currently, there are no published studies on the polymorphism or pseudopolymorphism of this compound. Should different crystalline forms be discovered, each would require separate and complete characterization by methods such as X-ray diffraction and solid-state NMR.

Advanced Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry serves as a cornerstone for the structural elucidation of novel compounds. Through high-resolution and tandem techniques, the precise molecular formula and intricate fragmentation pathways of this compound can be determined, offering unambiguous confirmation of its structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is instrumental in confirming the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. This precision allows for the determination of a unique molecular formula, distinguishing it from other compounds with the same nominal mass.

For a related isomer, 3-chloro-5-methoxyisoquinoline (B2637484), which has the identical molecular formula C₁₀H₈ClNO, HRMS data predicts the exact mass of various adducts. uni.lu The protonated molecule, [M+H]⁺, is predicted to have an m/z of 194.03671. uni.lu This high level of precision is crucial for distinguishing the correct formula from other potential elemental combinations. The technique's ability to provide such exact mass measurements makes it an indispensable tool for confirming the identity of synthesized compounds like this compound.

Table 1: Predicted HRMS Adducts for the Isomer 3-chloro-5-methoxyisoquinoline (C₁₀H₈ClNO)

Adduct TypePredicted m/z
[M+H]⁺194.03671
[M+Na]⁺216.01865
[M-H]⁻192.02215
[M]⁺193.02888

Data sourced from predicted values for the isomer 3-chloro-5-methoxyisoquinoline. uni.lu

Tandem Mass Spectrometry for Complex Structure Elucidation

Upon introduction into the mass spectrometer, the this compound molecule would first be ionized, typically forming the protonated precursor ion [M+H]⁺ with an m/z of approximately 194. The fragmentation process, induced by collision with an inert gas, would likely initiate through several key pathways:

Loss of a Methyl Radical: Methoxy-substituted aromatic compounds commonly undergo the loss of a methyl radical (•CH₃), a 15 Da loss, from the methoxy group. mdpi.com This would result in a significant fragment ion at m/z 179.

Loss of Carbon Monoxide (CO): Following the initial loss of the methyl radical, quinoline structures often exhibit the elimination of a molecule of carbon monoxide (CO), a 28 Da loss. researchgate.net This would lead to a fragment at m/z 151.

Loss of the Chlorine Atom: A primary fragmentation for chlorinated compounds is the cleavage of the carbon-chlorine bond, resulting in the loss of a chlorine radical (•Cl), which has a mass of 35 or 37 Da depending on the isotope.

Loss of Hydrogen Chloride (HCl): Another common pathway is the elimination of a neutral HCl molecule (36 Da), particularly if a labile proton is available nearby.

These fragmentation patterns, involving characteristic losses of small radicals and neutral molecules, allow for the piecing together of the original molecular structure, confirming the connectivity of the quinoline ring, the chlorine atom, and the methoxy group.

Vibrational Spectroscopy for Probing Molecular Dynamics and Bonding Characteristics

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, are powerful non-destructive methods used to identify the functional groups and bonding arrangements within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Vibrational Modes

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations in its chemical bonds. Each type of bond and functional group vibrates at a characteristic frequency, producing a unique spectral fingerprint. For this compound, the FT-IR spectrum would be expected to show several key absorption bands. While the specific spectrum for this compound is not published, data from the closely related compound 3-chloro-5-methoxyphenol (B1581831) can be used to infer the positions of these characteristic bands.

Key expected vibrational modes include:

C-Cl Stretch: The vibration of the carbon-chlorine bond typically appears in the 850–550 cm⁻¹ region.

Aromatic C-H Stretch: These vibrations for the quinoline ring system are expected to appear above 3000 cm⁻¹.

C-O-C Stretch (Ether): The asymmetric and symmetric stretching of the aryl-alkyl ether linkage of the methoxy group would produce strong bands, typically in the 1275-1200 cm⁻¹ and 1075-1020 cm⁻¹ regions, respectively.

C=C and C=N Stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds within the quinoline ring system would be observed in the 1650-1450 cm⁻¹ region.

CH₃ Vibrations: The methyl group of the methoxy substituent would show characteristic symmetric and asymmetric stretching and bending modes.

The structures of various substituted quinoline compounds, such as 3-benzyl-6-bromo-2-methoxyquinoline, have been confirmed using FT-IR alongside other techniques, underscoring its utility in characterizing this class of molecules. tandfonline.com

Table 2: Expected Characteristic FT-IR Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretch~3100-3000
C=C / C=N (Ring)Stretch~1650-1450
C-O (Aryl Ether)Asymmetric Stretch~1275-1200
C-O (Aryl Ether)Symmetric Stretch~1075-1020
C-ClStretch~850-550

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light, usually from a laser. It provides information that is complementary to FT-IR. While FT-IR is sensitive to bond vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule.

For this compound, Raman spectroscopy would be particularly effective for observing the symmetric vibrations of the quinoline ring and the C-Cl bond, which may be weak in the FT-IR spectrum. Conversely, the polar C-O ether bonds would likely produce stronger signals in the FT-IR spectrum. The combination of both FT-IR and Raman provides a more complete picture of the molecule's vibrational framework.

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence emission techniques, investigates the electronic transitions within a molecule and provides insight into its color, photostability, and potential applications in materials science.

The photophysical properties of quinoline derivatives are of significant interest. A related compound, 6-Chloro-2-(4-methoxyphenyl)-4-phenyl quinoline (Cl-MO-DPQ), was synthesized and found to be a strong blue-emitting organic phosphor. scirp.org This compound, which shares the chloro- and methoxy-substituted quinoline core, exhibits strong blue emission when dissolved in various solvents and exposed to UV light. scirp.org

Based on this, this compound is expected to absorb UV light due to π-π* electronic transitions within the aromatic quinoline system. The presence of the methoxy group (an electron-donating group) and the chlorine atom (an electron-withdrawing group) can influence the energy of these transitions, thereby affecting the specific wavelengths of maximum absorption (λ_max). Upon absorbing light, the molecule may then relax by emitting light at a longer wavelength (fluorescence). The study of these properties is crucial for evaluating the potential of such compounds in applications like organic light-emitting diodes (OLEDs) and fluorescent probes.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Effects

The electronic absorption spectrum of a molecule is dictated by the electronic transitions between molecular orbitals. For aromatic systems like quinoline, the primary absorptions in the UV-Visible region arise from π → π* transitions within the conjugated system. The positions and intensities of these absorption bands are sensitive to the nature and position of substituents on the aromatic rings.

Quinoline, the parent heterocycle, exhibits characteristic absorption bands. The introduction of a chlorine atom at the 3-position and a methoxy group at the 5-position is expected to modulate these transitions.

Quinoline Core: The fundamental electronic spectrum of quinoline serves as a baseline. It typically displays distinct bands corresponding to different π → π* transitions.

Effect of the 3-chloro Substituent: The chlorine atom is an electron-withdrawing group via induction but can act as a weak π-donor due to its lone pairs. Its position at C-3 will influence the electron density of the quinoline system, likely causing a small bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline.

Effect of the 5-methoxy Substituent: The methoxy group is a strong electron-donating group through resonance (+M effect). When attached to the benzenoid ring of the quinoline system at the 5-position, it significantly increases the electron density of the π-system. This donation of electron density is known to cause a pronounced bathochromic shift and often an increase in the molar absorptivity (hyperchromic effect) of the π → π* transition bands.

Considering the combined electronic effects of both substituents, the UV-Visible absorption spectrum of this compound is predicted to show a noticeable red shift compared to the parent quinoline molecule. The electron-donating methoxy group at the 5-position is expected to have a more dominant influence on the spectral shift than the chloro group at the 3-position.

Table 1: Predicted UV-Visible Absorption Data for this compound in a Non-polar Solvent

CompoundPredicted λmax (nm)Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Transition Type
This compound~320-340Not availableπ → π
~280-290Not availableπ → π

Note: The values presented are estimations based on the analysis of substituent effects on the quinoline chromophore. Experimental verification is required for precise data.

Fluorescence Spectroscopy and Quantum Yield Analysis

Fluorescence is the emission of light from a molecule after it has absorbed light. The efficiency of this process is quantified by the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed.

Quinoline and many of its derivatives are known to be weakly fluorescent in solution at room temperature. researchgate.net This is often attributed to efficient intersystem crossing from the lowest excited singlet state (S1) to the triplet state (T1), a process facilitated by the presence of the nitrogen heteroatom and the associated n → π* transitions. researchgate.net

Influence of Substituents: The fluorescence properties of this compound would be significantly influenced by its substituents.

Chloro Group: Halogen atoms, particularly chlorine, are known to decrease or "quench" fluorescence through the "heavy-atom effect." This effect enhances spin-orbit coupling, which promotes intersystem crossing and thus reduces the fluorescence quantum yield.

Given the presence of the chloro-substituent, it is highly probable that this compound is a very weak fluorophore, exhibiting a low fluorescence quantum yield. Any potential fluorescence enhancement from the methoxy group is likely to be counteracted by the quenching effect of the chlorine atom.

Due to the predicted low fluorescence intensity, obtaining a reliable quantum yield measurement would be challenging and require sensitive instrumentation. Without experimental data, a precise quantum yield cannot be provided.

Table 2: Predicted Fluorescence Properties for this compound

PropertyPredicted Value/CharacteristicRationale
Fluorescence EmissionWeakQuenching effect of the 3-chloro substituent.
Emission Maximum (λem)Not availableDependent on excitation wavelength and solvent.
Quantum Yield (Φf)Very low (<0.01)Strong quenching expected from the heavy-atom effect of chlorine.

Note: These are predicted characteristics. Experimental measurement is necessary to confirm the fluorescence behavior and determine the quantum yield.

Reactivity and Reaction Mechanisms of 3 Chloro 5 Methoxyquinoline

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring System

Electrophilic aromatic substitution (EAS) on the quinoline ring system is a complex process governed by the inherent electronic nature of the bicyclic system and the directing effects of its substituents. The pyridine (B92270) ring is electron-deficient due to the electronegative nitrogen atom, which deactivates it towards attack by electrophiles. Consequently, electrophilic substitution preferentially occurs on the more electron-rich benzene (B151609) ring. quimicaorganica.org

In 3-chloro-5-methoxyquinoline, the directing effects of the substituents must be considered:

5-Methoxy Group (-OCH₃): This is a powerful activating group and an ortho, para-director due to its ability to donate electron density via resonance. libretexts.org It strongly activates the positions ortho (C6) and para (C8, relative to the C5 position) to itself.

3-Chloro Group (-Cl): Located on the deactivated pyridine ring, this group primarily exerts an electron-withdrawing inductive effect. While halogens are typically ortho, para-directing, its influence on electrophilic substitution on the distant benzene ring is minimal compared to the potent methoxy (B1213986) group. libretexts.org

Therefore, electrophilic attack on this compound is predicted to occur predominantly at the C8 and C6 positions of the benzenoid ring. The substitution at C5 and C8 is generally favored in quinolines as it allows for the formation of a more stable cationic intermediate (a Wheland intermediate) where the aromaticity of the pyridine ring is preserved. quimicaorganica.orgquora.com The strong activating nature of the methoxy group at C5 reinforces this preference, directing incoming electrophiles to C8 and C6. Typical EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (using Br₂/FeBr₃).

Nucleophilic Aromatic Substitution (SNAr) at the Chlorinated Position

The chlorine atom at the C3 position is attached to the electron-deficient pyridine ring, making it susceptible to nucleophilic aromatic substitution (SNAr). This type of reaction is generally facilitated by electron-withdrawing groups that can stabilize the negative charge of the intermediate. byjus.comwikipedia.org The nitrogen atom in the quinoline ring serves this purpose effectively, particularly for substituents at the C2 and C4 positions. While the C3 position is less activated than C2 and C4, SNAr reactions can still proceed, often requiring heat.

The SNAr mechanism is a two-step process:

Addition: The nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. youtube.comlibretexts.org

Elimination: The aromaticity is restored by the expulsion of the chloride leaving group. youtube.com

The rate-determining step is typically the initial attack by the nucleophile and the formation of the Meisenheimer complex. wikipedia.org

The C3-Cl bond in this compound can be displaced by a variety of nucleophiles.

Oxygen Nucleophiles: Reagents such as sodium methoxide (B1231860) (NaOCH₃) or sodium hydroxide (B78521) (NaOH) can be used to replace the chlorine atom, yielding 3,5-dimethoxyquinoline or 3-hydroxy-5-methoxyquinoline, respectively.

Nitrogen Nucleophiles: Ammonia, primary amines (R-NH₂), and secondary amines (R₂NH) can react with this compound to form the corresponding 3-aminoquinoline (B160951) derivatives. byjus.com These reactions are fundamental in building more complex molecules.

Sulfur Nucleophiles: Thiolates (e.g., sodium thiomethoxide, NaSCH₃) are effective nucleophiles that can displace the chloride to form 3-(methylthio)-5-methoxyquinoline.

The table below summarizes the expected products from these SNAr reactions.

NucleophileReagent ExampleProduct
OxygenSodium Methoxide (NaOCH₃)3,5-dimethoxyquinoline
NitrogenAmmonia (NH₃)5-methoxyquinolin-3-amine
SulfurSodium Thiolate (NaSR)3-(alkylthio)-5-methoxyquinoline

The mechanism for SNAr reactions is well-established as an addition-elimination pathway. byjus.com For a substrate like this compound, the attack of a nucleophile (Nu⁻) at C3 leads to a Meisenheimer complex. The negative charge in this intermediate is delocalized across the ring system, with the electronegative nitrogen atom aiding in its stabilization. Kinetic studies of similar systems, such as the reaction of 4-chloroquinazoline (B184009) with amines, have explored how solvent effects and the nature of the nucleophile can influence reaction rates and pathways. nih.gov For haloquinolines, the reactivity order for the leaving group is often F > Cl > Br > I, which is the reverse of the order seen in Sₙ2 reactions. This is because the rate-determining step is the nucleophilic attack, which is facilitated by a more electronegative halogen that enhances the electrophilicity of the carbon atom. wikipedia.org

Metal-Catalyzed Cross-Coupling Reactions Involving the Halogen (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The chlorine atom at C3 provides a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. While aryl chlorides are generally less reactive than the corresponding bromides and iodides, modern catalyst systems with specialized ligands can effectively facilitate these transformations.

Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with an organoboron compound (like a boronic acid or ester) to form a C-C bond. wikipedia.orglibretexts.org It is a versatile method for synthesizing biaryl compounds. The reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., XPhos, SPhos), and a base (e.g., K₃PO₄, Cs₂CO₃). organic-chemistry.orgresearchgate.net

Sonogashira Coupling: This reaction forms a C-C bond between the aryl chloride and a terminal alkyne. wikipedia.org It is widely used to synthesize arylalkynes. The classic conditions involve a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., NEt₃). organic-chemistry.org Copper-free conditions have also been developed. Studies on 2-chloroquinolines have demonstrated successful Sonogashira couplings. researchgate.netresearchgate.net

Buchwald-Hartwig Amination: This reaction forms a C-N bond between the aryl chloride and an amine, providing a powerful alternative to classical methods like SNAr. wikipedia.orglibretexts.org The reaction is catalyzed by a palladium complex with a bulky, electron-rich phosphine ligand (e.g., BINAP, dppf) in the presence of a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu). nih.govacs.org

The table below outlines typical conditions for these cross-coupling reactions.

ReactionCoupling PartnerTypical Catalyst/LigandTypical BaseProduct Type
Suzuki-MiyauraArylboronic acidPd(OAc)₂ / XPhosK₃PO₄3-Aryl-5-methoxyquinoline
SonogashiraTerminal alkynePdCl₂(PPh₃)₂ / CuINEt₃ / Piperidine3-Alkynyl-5-methoxyquinoline
Buchwald-HartwigAmine (R₂NH)Pd₂(dba)₃ / BINAPNaOt-Bu3-Amino-5-methoxyquinoline

Oxidation and Reduction Pathways of the Quinoline Core

The quinoline nucleus can undergo both oxidation and reduction, although these reactions can be complicated by the presence of other functional groups.

Oxidation: The nitrogen atom of the quinoline ring can be oxidized by peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding This compound N-oxide . This N-oxide can then serve as a substrate for further transformations. Under more vigorous oxidative conditions (e.g., hot alkaline KMnO₄), the benzene ring can be cleaved, especially if it is activated by the methoxy group, leading to the formation of pyridine-dicarboxylic acids. youtube.com The methyl group of a methoxy substituent itself can also be susceptible to oxidation under certain conditions. nih.gov

Reduction: The pyridine ring of the quinoline system is more susceptible to reduction than the benzene ring. Catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) typically reduces the pyridine ring to yield 3-chloro-5-methoxy-1,2,3,4-tetrahydroquinoline . rsc.org This transformation is valuable as tetrahydroquinolines are important structural motifs in many biologically active compounds. Selective reduction of the chloro group without affecting the ring system would require specific chemoselective methods, such as nickel-catalyzed hydrodehalogenation. nih.gov

Radical Reactions and Their Applications

Radical reactions involving haloquinolines are less common than ionic pathways but offer unique synthetic routes.

Radical Dehalogenation: The C-Cl bond can be cleaved under radical conditions. A standard method involves using a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a hydrogen atom donor like tributyltin hydride (Bu₃SnH) or a silane. libretexts.orguchicago.edu This would convert this compound into 5-methoxyquinoline .

Minisci-type Reactions: While not directly involving the halogen, the electron-deficient nature of the quinoline ring makes it a suitable substrate for Minisci-type radical alkylation or acylation. researchgate.net In this reaction, a radical generated from a carboxylic acid (via silver nitrate/ammonium (B1175870) persulfate) or an alkane attacks the protonated quinoline ring, typically at the C2 or C4 positions. The presence of the methoxy group in the benzene ring might also influence the regioselectivity of such reactions.

Photochemical Reactions: Free-radical halogenation, often initiated by UV light, is a known process for alkanes and alkyl-aromatics. wikipedia.org While less typical for direct substitution on the heteroaromatic ring itself, such conditions could potentially initiate other radical pathways.

Computational and Theoretical Studies on 3 Chloro 5 Methoxyquinoline

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular stability, reactivity, and electron distribution.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. arxiv.orgirjweb.comscispace.com A typical study of 3-chloro-5-methoxyquinoline would begin with geometry optimization.

Geometry Optimization: Using a functional like B3LYP combined with a basis set (e.g., 6-311++G(d,p)), the calculation would find the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy state of the molecule. nih.govnih.gov This process yields key structural parameters. For this compound, this would involve determining the precise bond lengths (e.g., C-C, C-N, C-Cl, C-O), bond angles, and dihedral angles that define the quinoline (B57606) ring system and its substituents.

Molecular Orbitals (HOMO-LUMO Analysis): Once the geometry is optimized, the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would be calculated. scirp.orgyoutube.com

HOMO: Represents the orbital from which an electron is most easily donated. Its energy level is related to the molecule's ionization potential.

LUMO: Represents the orbital to which an electron is most easily accepted. Its energy level is related to the electron affinity.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller gap suggests the molecule is more easily excitable and more chemically reactive.

For this compound, this analysis would reveal how the electron-withdrawing chlorine atom and the electron-donating methoxy (B1213986) group influence the electron density distribution across the quinoline core, affecting its reactivity and electronic properties.

A hypothetical data table for optimized geometric parameters would look like this:

Table 1: Hypothetical Optimized Geometric Parameters for this compound This data is illustrative and not based on actual calculations.

ParameterCalculated Value (DFT/B3LYP/6-311++G(d,p))
Bond Length C3-Cl (Å)1.745
Bond Length C5-O (Å)1.360
Bond Angle C2-C3-C4 (°)120.5
Dihedral Angle C4-C5-O-CH3 (°)178.0

A table summarizing the frontier orbital energies would typically be presented as follows:

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This data is illustrative and not based on actual calculations.

ParameterEnergy (eV)
EHOMO-6.50
ELUMO-1.85
Energy Gap (ΔE)4.65

Ab initio methods, such as Hartree-Fock (HF), are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. While often more computationally demanding than DFT for similar accuracy, they are crucial for benchmarking and understanding fundamental electronic properties. A study on this compound using ab initio methods would calculate ground state properties like total energy, dipole moment, and molecular orbital energies, providing a foundational understanding of its electronic characteristics. researchgate.net

Prediction of Spectroscopic Properties

Computational methods are widely used to predict various types of molecular spectra, aiding in the interpretation of experimental data and structural elucidation.

The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for calculating NMR chemical shifts. rsc.orgscielo.br This calculation would be performed on the DFT-optimized geometry of this compound. The method computes the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁵N). These theoretical shielding values are then converted to chemical shifts (δ, in ppm) by comparing them to the shielding of a reference compound, typically tetramethylsilane (TMS). mdpi.com Such a study would predict the full ¹H and ¹³C NMR spectra, which is invaluable for confirming the molecular structure and assigning experimental peaks.

A hypothetical table of predicted chemical shifts would be structured as follows:

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound This data is illustrative and not based on actual calculations.

AtomCalculated Chemical Shift (ppm)
C2151.2
C3125.8
C4128.9
C5158.4
-OCH356.1

Vibrational frequency calculations, typically performed using DFT methods, are used to predict the infrared (IR) and Raman spectra of a molecule. mdpi.com For this compound, this analysis would yield a set of vibrational modes and their corresponding frequencies (in cm⁻¹). ijrte.orgresearchgate.net Each mode corresponds to a specific molecular motion, such as C-H stretching, C=N stretching, C-Cl stretching, or ring deformation. nih.govphyschemres.org Because theoretical calculations often overestimate frequencies due to the assumption of harmonic motion, the calculated values are typically multiplied by a scaling factor to improve agreement with experimental spectra. ijrte.org This analysis is crucial for assigning the peaks observed in experimental IR and Raman spectra to specific molecular vibrations.

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra (UV-Vis) of molecules. chemrxiv.orgmdpi.com The calculation predicts the wavelengths of maximum absorption (λmax), the corresponding excitation energies, and the oscillator strengths (f), which relate to the intensity of the absorption bands. scirp.orgnih.gov For this compound, a TD-DFT calculation would identify the key electronic transitions, such as π→π* transitions within the aromatic quinoline system. This information helps in understanding the molecule's photophysical properties and interpreting its experimental UV-Vis spectrum. researchgate.net

A typical results table from a TD-DFT calculation would include:

Table 4: Hypothetical Predicted Electronic Transitions for this compound This data is illustrative and not based on actual calculations.

Excitation Energy (eV)Wavelength (λmax, nm)Oscillator Strength (f)Major Contribution
3.853220.150HOMO -> LUMO
4.412810.215HOMO-1 -> LUMO

Analysis of Molecular Electrostatic Potential (MEP) and Reactive Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP surface map of this compound illustrates the charge distribution and provides a visual representation of the molecule's electrostatic potential.

In the MEP analysis of analogous quinoline derivatives, distinct regions of negative and positive potential are typically observed. The regions of negative potential, generally color-coded in red and yellow, indicate areas with an excess of electrons and are susceptible to electrophilic attack. For quinoline structures, these negative potentials are often located around the nitrogen atom due to its high electronegativity and the presence of a lone pair of electrons. The oxygen atom of the methoxy group also contributes to a region of negative electrostatic potential.

Conversely, areas of positive potential, depicted in blue, signify electron-deficient regions that are prone to nucleophilic attack. In the case of this compound, the hydrogen atoms of the quinoline ring and the methoxy group are expected to be characterized by positive electrostatic potential. The presence of the electron-withdrawing chlorine atom at the 3-position would also influence the electron distribution, potentially creating a more positive potential in its vicinity on the carbon atom to which it is attached.

These computational predictions of reactive sites are crucial for understanding the molecule's interaction with other chemical species and its potential role in chemical reactions. The specific values of the electrostatic potential minima and maxima provide a quantitative measure of the molecule's reactivity.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful method for studying intramolecular interactions, electron delocalization, and hyperconjugative effects within a molecule. This analysis transforms the complex many-electron wavefunction into a more intuitive Lewis-like structure of localized bonds and lone pairs.

For aromatic systems like quinoline, NBO analysis reveals significant delocalization of π-electrons across the fused ring system. The interactions between the filled π-orbitals (donors) and the empty π*-antibonding orbitals (acceptors) are key indicators of this delocalization, which is fundamental to the molecule's aromaticity and stability. The stabilization energies associated with these donor-acceptor interactions can be quantified to assess the strength of the delocalization.

Hyperconjugation, another important stabilizing interaction, involves the donation of electron density from a filled bonding orbital to an adjacent empty or partially filled non-bonding or antibonding orbital. In this compound, potential hyperconjugative interactions could involve the lone pairs of the nitrogen, oxygen, and chlorine atoms as donor orbitals. For instance, the lone pairs of the oxygen atom in the methoxy group can interact with the antibonding orbitals of the adjacent C-O and C-C bonds. Similarly, the lone pairs of the chlorine atom can participate in hyperconjugative interactions.

The NBO analysis provides a detailed picture of these electronic interactions, offering insights into the molecule's stability, bond strengths, and the electronic effects of its substituents (the chloro and methoxy groups). The calculated stabilization energies (E(2)) from second-order perturbation theory within the NBO framework provide a quantitative measure of the strength of these intramolecular charge transfer events.

Conformational Analysis and Potential Energy Surfaces through Molecular Mechanics and Dynamics

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. For a relatively rigid structure like this compound, the primary conformational flexibility arises from the rotation of the methoxy group around the C-O bond.

By systematically rotating the dihedral angle of the methoxy group and calculating the corresponding energy, a potential energy surface (PES) can be generated. This surface maps the energy of the molecule as a function of its geometry, revealing the most stable conformations (energy minima) and the energy barriers to rotation (transition states).

Solvent Effects on Molecular Properties and Reactivity using Continuum Solvation Models

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are widely used to simulate the effects of a solvent without explicitly representing the individual solvent molecules. In this approach, the solvent is treated as a continuous medium with a specific dielectric constant.

By performing quantum chemical calculations within a continuum solvation model, it is possible to investigate how the molecular properties of this compound, such as its geometry, electronic structure, and reactivity indices, are altered in different solvent environments. For instance, the dipole moment of the molecule is expected to increase in polar solvents due to the stabilization of charge separation.

The relative energies of different conformers can also be affected by the solvent, potentially leading to a different conformational preference in solution compared to the gas phase. Furthermore, the MEP and the energies of the frontier molecular orbitals (HOMO and LUMO) can be modulated by the solvent, which in turn affects the molecule's reactivity. Studies on similar compounds have shown that polar solvents can enhance the reactivity of polar molecules by stabilizing charged transition states. Therefore, a computational study of this compound in various solvents would provide valuable insights into its behavior in different chemical environments.

Synthetic Applications and Functionalization Pathways of 3 Chloro 5 Methoxyquinoline As a Building Block

Utilization in the Construction of Complex Heterocyclic Systems (Non-Biological Focus)

The rigid quinoline (B57606) scaffold of 3-chloro-5-methoxyquinoline, combined with its reactive chlorine and electron-donating methoxy (B1213986) substituents, makes it a valuable starting material for the synthesis of elaborate heterocyclic structures.

Synthesis of Polycyclic Nitrogen-Containing Compounds

While specific examples detailing the use of this compound in the synthesis of polycyclic nitrogen-containing compounds are not extensively documented in readily available literature, the general reactivity of chloroquinolines provides a basis for predicting such applications. The chlorine atom at the 3-position is amenable to various carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are powerful tools for introducing new cyclic or acyclic fragments, thereby constructing polycyclic systems.

For instance, a hypothetical reaction pathway could involve a Suzuki coupling of this compound with a suitably functionalized boronic acid to introduce a new aromatic or heteroaromatic ring. Subsequent intramolecular cyclization reactions could then lead to the formation of complex, fused polycyclic architectures. The methoxy group at the 5-position can influence the electronic properties of the quinoline ring, potentially affecting the regioselectivity and efficiency of these synthetic transformations.

Derivatization to Quinolone Analogs and Related Scaffolds

The conversion of quinolines to quinolone analogs is a significant transformation in heterocyclic chemistry. While direct derivatization of this compound to a quinolone would typically involve nucleophilic substitution of the chloro group, followed by or concurrent with other modifications, specific literature on this transformation for this particular substrate is sparse.

Generally, the synthesis of quinolone derivatives can be achieved through various methods, including the Conrad-Limpach and Knorr quinoline syntheses, which build the quinolone core from acyclic precursors. However, starting from a pre-formed quinoline like this compound, the introduction of a carbonyl group to form a quinolone would necessitate more targeted synthetic strategies. One potential, albeit challenging, approach could involve the hydrolysis of the chloro group to a hydroxyl group, which may exist in tautomeric equilibrium with the corresponding quinolone form. The conditions for such a transformation would need to be carefully optimized to avoid unwanted side reactions.

Development of Functional Materials and Advanced Chemical Entities (Non-Biological Applications)

The unique electronic and structural features of the quinoline ring system make it an attractive component for the design of functional organic materials. The incorporation of this compound into larger molecular or macromolecular structures could impart desirable optical, electronic, or catalytic properties.

Incorporation into Polymer Architectures or Organic Semiconductors

There is a growing interest in incorporating heterocyclic units into polymer backbones to develop materials with tailored electronic and photophysical properties for applications in organic electronics. While there are no specific reports found on the direct polymerization of this compound, its structure suggests potential as a monomeric unit.

The chloro-substituent could be utilized in polycondensation reactions, such as Suzuki or Stille polycondensation, with appropriate difunctional comonomers. The resulting polymers would feature the 5-methoxyquinoline moiety as a repeating unit, which could influence the polymer's solubility, morphology, and electronic characteristics. The electron-rich nature of the methoxy-substituted quinoline ring might be beneficial for creating electron-transporting or hole-transporting materials for use in organic semiconductors.

Applications as Ligands in Catalysis (e.g., organometallic catalysis)

Quinolines and their derivatives are known to act as effective ligands in organometallic catalysis due to the coordinating ability of the nitrogen atom. The specific steric and electronic environment around the nitrogen in this compound could lead to the formation of metal complexes with unique catalytic activities.

The methoxy group at the 5-position and the chloro group at the 3-position would electronically and sterically tune the properties of the quinoline nitrogen. This could influence the stability and reactivity of the resulting metal complexes. For example, a palladium complex bearing a this compound ligand could potentially exhibit altered catalytic efficiency or selectivity in cross-coupling reactions compared to complexes with unsubstituted quinoline ligands. However, specific studies detailing the synthesis and catalytic application of such complexes are not prevalent in the reviewed literature.

Exploration in Optoelectronic Devices or Sensors (if explicitly non-biological)

The inherent fluorescence of many quinoline derivatives makes them promising candidates for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs), and as fluorescent probes in chemical sensors. The substitution pattern on the quinoline ring significantly impacts its photophysical properties, including absorption and emission wavelengths, and quantum yield.

The presence of the electron-donating methoxy group and the electron-withdrawing (by induction) yet electron-donating (by resonance) chloro group on the this compound scaffold could result in interesting photophysical characteristics. While specific studies on the optoelectronic or sensing applications of this particular compound are not widely reported, it represents a scaffold that could be further functionalized to develop novel materials for these non-biological applications. For example, attachment of specific recognition moieties could lead to chemosensors where changes in the fluorescence of the quinoline core signal the presence of a target analyte.

Preparation of Labeled Compounds for Mechanistic Studies (e.g., isotopic labeling)

To elucidate reaction mechanisms and study the metabolic fate of molecules derived from this compound, the synthesis of isotopically labeled analogues is essential. While direct studies on the isotopic labeling of this compound are not extensively documented, established methods for the deuteration of quinoline systems can be readily applied. These methods are crucial for techniques such as kinetic isotope effect (KIE) studies and for use as internal standards in mass spectrometry.

One common strategy involves acid-catalyzed hydrogen-deuterium (H-D) exchange. For instance, heating a quinoline derivative in the presence of a deuterated acid source, such as deuterated acetic acid (CH₃COOD) or trifluoroacetic acid-d (TFA-d), can facilitate the exchange of protons on the aromatic core with deuterium. The positions most susceptible to exchange are those activated by the ring's electronic properties. For this compound, the electron-donating methoxy group would activate the ortho and para positions (C6 and C4), making them potential sites for deuteration under appropriate conditions.

Another effective method is transfer deuteration, which offers a mild and chemoselective approach. This can be achieved using a combination of a Hantzsch ester as the hydride donor and heavy water (D₂O) as the deuterium source, often catalyzed by a Brønsted acid. biosynce.com This technique is particularly useful for the deuteration of the heterocyclic ring and has been shown to be tolerant of various functional groups, including halogens at the 3-position of the quinoline core. biosynce.com

For labeling specific positions that are not amenable to direct H-D exchange, a synthetic approach is necessary. This would involve using an isotopically labeled precursor in the initial synthesis of the quinoline ring. For example, employing a labeled aniline (B41778) or a labeled three-carbon fragment in a classical quinoline synthesis, such as the Conrad-Limpach or Gould-Jacobs reaction, would install the isotopic label at a defined position in the final this compound structure.

The choice of labeling strategy depends on the specific mechanistic question being addressed. The table below summarizes potential deuteration methods applicable to the this compound scaffold based on established procedures for related compounds.

Labeling MethodDeuterium SourceTypical ConditionsPotential Labeled Positions on Quinoline CoreReference Principle
Acid-Catalyzed H-D ExchangeCH₃COOD or D₂O/H⁺Heating at elevated temperatures (e.g., 80-120 °C)Activated aromatic positions (e.g., C4, C6)
Transfer DeuterationHantzsch Ester / D₂OBrønsted acid (e.g., HOTf), room temperatureHeterocyclic ring (e.g., C2, C4) biosynce.com
Synthetic Build-upLabeled anilines or acrylatesClassical quinoline synthesis (e.g., Conrad-Limpach)Any position, depending on the labeled precursorGeneral Synthetic Chemistry

Exploration of Structure-Reactivity Relationships in Novel Derivatives

The reactivity of this compound is governed by the interplay of the electronic effects of its substituents. The chlorine atom at the 3-position and the methoxy group at the 5-position exert both inductive and resonance effects, which modulate the electron density across the quinoline ring system and influence its susceptibility to various chemical transformations.

Conversely, the chlorine atom at C3 is a deactivating group. It strongly withdraws electron density through its inductive effect (-I) but weakly donates electron density via resonance (+R) due to its lone pairs. stpeters.co.inlumenlearning.com The inductive withdrawal typically outweighs the resonance donation, making the pyridine (B92270) ring more electron-deficient. This effect is most pronounced at the site of substitution (C3) and adjacent positions (C2 and C4).

This electronic push-pull system makes the C-Cl bond at the 3-position a key site for functionalization, primarily through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and nucleophilic aromatic substitution (SₙAr), although the latter often requires highly activated substrates or harsh conditions. The reactivity in these reactions is generally lower for chloro-substituents compared to their bromo or iodo counterparts due to the stronger C-Cl bond.

The following table outlines the predicted effects of hypothetical substituents on the reactivity of the C3-Cl bond towards a generic cross-coupling reaction.

Substituent (R) PositionSubstituent TypeExample GroupElectronic EffectPredicted Impact on C3-Cl Reactivity (Oxidative Addition)
C6Electron-Donating (EDG)-NH₂Strong +R, -IIncrease electron density, potentially slowing oxidative addition.
C6Electron-Withdrawing (EWG)-NO₂Strong -R, -IDecrease electron density, facilitating oxidative addition.
C7Electron-Donating (EDG)-OCH₃+R, -ISlightly increase electron density, minor effect on C3.
C7Electron-Withdrawing (EWG)-CN-R, -IDecrease electron density, likely enhancing reactivity at C3.
C8Electron-Donating (EDG)-CH₃Weak +ISlightly increase electron density, minor effect on C3.
C8Electron-Withdrawing (EWG)-CF₃Strong -ISignificantly decrease electron density, enhancing reactivity at C3.

Systematic studies of this nature, where the electronic and steric properties of new substituents are correlated with reaction outcomes (e.g., yields, reaction rates), are fundamental to understanding and predicting the chemical behavior of this heterocyclic system. Such knowledge allows for the rational design of synthetic routes to complex, functionalized quinoline derivatives for various applications.

Future Research Directions and Concluding Outlook

Emerging Methodologies for Site-Selective Functionalization of Quinolines

The precise modification of the quinoline (B57606) core is essential for developing new derivatives with tailored properties. While classical methods exist, recent advancements in C–H functionalization offer more direct and efficient routes for derivatization. nih.govrsc.org A significant challenge in quinoline chemistry has been the regioselective functionalization of positions other than C2, which is activated by the nitrogen atom. nih.govnih.gov However, transition-metal-catalyzed reactions are overcoming this hurdle, enabling access to previously hard-to-reach positions (C3–C8). nih.govnih.govdoaj.orgnih.gov

For 3-chloro-5-methoxyquinoline, these emerging methods open up new avenues for modification. The existing chloro and methoxy (B1213986) groups exert electronic and steric influences that will direct further substitutions. Future research will likely focus on leveraging these directing effects to achieve high site-selectivity. For instance, transition metal catalysts (e.g., Palladium, Rhodium, Iridium) can be employed to activate specific C-H bonds on both the pyridine (B92270) and benzene (B151609) rings of the quinoline scaffold, allowing for the introduction of a wide array of functional groups. nih.govmdpi.com

Table 1: Comparison of Potential Site-Selective Functionalization Strategies

Strategy Target Position(s) Potential Catalyst Systems Advantages
Directing Group-Assisted C-H Activation C4, C6, C8 Pd, Rh, Ru High regioselectivity, broad functional group tolerance. rsc.org
Distal C-H Functionalization C4, C6, C7, C8 Transition metals (e.g., Pd, Rh) Access to remote positions not easily functionalized by other means. nih.govnih.gov
Photocatalysis Various Organic dyes, metal complexes Mild, transition-metal-free conditions, unique reactivity. acs.org

These advanced methodologies provide a powerful toolkit for creating libraries of novel this compound derivatives, which is crucial for structure-activity relationship (SAR) studies in drug discovery. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction for this compound

The complexity of chemical reactions makes predicting their outcomes a significant challenge. chemcopilot.comeurekalert.org Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools in chemistry, capable of forecasting reaction outcomes, suggesting optimal conditions, and even planning entire synthetic routes. chemcopilot.comrjptonline.orgnih.gov These technologies learn from vast datasets of known chemical reactions to identify patterns that elude human intuition. chemcopilot.comijsea.com

In the context of this compound, AI models can be trained on large databases of quinoline reactions to predict the site-selectivity and yield of functionalization reactions. rjptonline.orgdoaj.org By inputting the structure of this compound and potential reactants, these models can predict the most likely products, including potential side products. nih.gov This predictive power accelerates the research and development cycle by minimizing trial-and-error experimentation, saving time and resources. chemcopilot.com

Future applications will involve:

Retrosynthesis Planning: AI algorithms can propose novel and efficient synthetic pathways to this compound and its derivatives.

Reaction Optimization: ML models can suggest optimal reaction conditions (temperature, solvent, catalyst) to maximize yield and minimize byproducts. chemai.io

Mechanism Elucidation: AI can assist in identifying plausible reaction mechanisms by analyzing computed energy profiles and intermediate structures. ijsea.com

The integration of AI promises to make the exploration of this compound's chemical space more systematic and efficient. eurekalert.org

Development of Sustainable and Economical Manufacturing Routes

Traditional methods for synthesizing quinolines often rely on harsh conditions, toxic reagents, and hazardous solvents, leading to environmental concerns and economic drawbacks. acs.orgtandfonline.comnih.gov The principles of green chemistry are guiding the development of new synthetic routes that are more sustainable and cost-effective. ijpsjournal.comresearchgate.net

For this compound, future research will focus on replacing classical named reactions like the Skraup or Doebner-von Miller synthesis with greener alternatives. nih.govnih.gov This involves several key strategies:

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, ethanol, or ionic liquids. tandfonline.combohrium.com

Energy-Efficient Methods: Employing microwave irradiation or ultrasound-assisted synthesis to reduce reaction times and energy consumption. tandfonline.comnih.govrsc.org

Benign Catalysts: Developing and utilizing reusable and non-toxic catalysts, such as nanocatalysts or solid acid catalysts, to improve efficiency and minimize waste. researchgate.netnih.gov

Atom Economy: Designing synthetic pathways, such as one-pot multicomponent reactions, that maximize the incorporation of starting materials into the final product, thereby reducing waste. researchgate.netbohrium.com

Table 2: Green Chemistry Approaches for Quinoline Synthesis

Approach Description Examples of Catalysts/Conditions
Microwave-Assisted Synthesis Uses microwave energy for rapid and uniform heating, accelerating reactions. tandfonline.com Trifluoroacetic acid in chloroform, ammonium (B1175870) acetate (B1210297) in water. tandfonline.com
Ultrasound-Assisted Synthesis Utilizes ultrasonic waves to enhance reaction rates and yields. ijpsjournal.comrsc.org Various metal and non-metal catalysts.
Nanocatalysis Employs catalysts at the nanoscale for high surface area and reactivity, often allowing for easier recovery and reuse. nih.gov Fe3O4 NPs, magnetic nanocatalysts. nih.gov

Adopting these sustainable practices will be crucial for the large-scale and environmentally responsible production of this compound.

Exploration of Undiscovered Reactivities and Transformation Pathways

While much is known about the fundamental reactivity of the quinoline ring, there remains significant potential for discovering novel transformations. For this compound, future research can explore reactions that go beyond standard C-H functionalization or modifications of the existing substituents. This includes investigating electrophilic cyclization of N-(2-alkynyl)anilines as a route to complex, substituted quinolines. nih.gov

Potential areas for exploration include:

Novel Cycloaddition Reactions: Using the quinoline core as a scaffold in reactions like the Povarov reaction to build complex polycyclic structures. nih.gov

Transformations of the Chloro Group: Moving beyond simple nucleophilic substitution to explore novel cross-coupling reactions or reductive dehalogenation to access different substitution patterns.

Activation of the Methoxy Group: Investigating O-demethylation followed by derivatization of the resulting hydroxyl group to introduce new functionalities.

Metal-Catalyzed Annulation Strategies: Employing catalysts like ruthenium or copper to construct the quinoline ring from different starting materials, offering alternative synthetic logic. mdpi.comrsc.org

The discovery of new reactions will expand the synthetic utility of this compound and provide access to unprecedented molecular architectures.

Synergistic Experimental and Computational Research for Deeper Mechanistic Understanding

A deep understanding of reaction mechanisms is fundamental to controlling chemical transformations and designing more efficient synthetic processes. The synergy between experimental investigation and computational chemistry provides a powerful approach to elucidating complex reaction pathways. nih.gov

For reactions involving this compound, computational methods like Density Functional Theory (DFT) can be used to:

Model reaction intermediates and transition states.

Calculate activation energies and reaction profiles.

Explain observed regioselectivity and stereoselectivity.

Predict the effect of catalyst or substrate modifications on the reaction outcome.

These computational insights can guide experimental work by identifying promising reaction conditions and substrates, thereby reducing the need for extensive empirical screening. nih.govacs.org Conversely, experimental results provide crucial benchmarks for validating and refining computational models. This collaborative, iterative cycle of theory and experiment will be instrumental in developing robust and predictable synthetic methodologies for this compound and for understanding its intrinsic chemical behavior. researchgate.netnih.gov

Q & A

Q. What are the most efficient synthetic routes for 3-chloro-5-methoxyquinoline, and how can reaction conditions be optimized?

The synthesis of this compound typically involves multi-step protocols. For example, starting from substituted anilines and 3-chloropropionyl chloride, a Vilsmeier reaction with dimethylformamide and phosphorus oxychloride at 85°C yields 2-chloro-3-chloromethylquinoline intermediates. Subsequent methoxylation using sodium methoxide in methanol at 45°C introduces the methoxy group, followed by palladium-catalyzed hydrodehalogenation to remove residual halogens . Optimization may involve adjusting stoichiometry, solvent polarity (e.g., methanol vs. ethanol), or reaction time to minimize byproducts like over-chlorinated derivatives. Characterization via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and GC-MS is critical for verifying purity .

Q. How do spectroscopic techniques (NMR, GC-MS) differentiate this compound from its structural analogs?

Key spectral markers include:

  • 1H NMR^1 \text{H NMR}: A singlet for the methoxy group (~3.9 ppm) and aromatic protons split into distinct patterns due to electron-withdrawing chloro substituents.
  • 13C NMR^{13} \text{C NMR}: The methoxy carbon appears at ~55 ppm, while the quinoline carbons show deshielding (120-150 ppm) .
  • GC-MS: A molecular ion peak at m/z 197.6 (C10_{10}H8_8ClNO) with fragmentation patterns indicating loss of Cl (m/z 162) and methoxy groups .

Q. What are the primary challenges in purifying this compound, and how can they be addressed?

Common impurities include unreacted starting materials (e.g., 3-chloropropionyl chloride derivatives) and regioisomers (e.g., 3-chloro-6-methoxyquinoline). Column chromatography with silica gel (eluent: hexane/ethyl acetate) or recrystallization in ethanol/water mixtures can resolve these. Purity >95% is achievable with careful solvent selection .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in nucleophilic aromatic substitution (NAS) reactions?

The chloro group at position 3 is meta to the methoxy group at position 5, creating an electron-deficient aromatic ring. This enhances susceptibility to NAS at positions 2 and 4, where electron density is lowest. For example, substitution with amines (e.g., NH3_3/CuI) yields 2-amino derivatives, while alkoxy groups require harsher conditions (e.g., K2_2CO3_3/DMF, 120°C) . Computational studies (DFT) can predict regioselectivity by mapping frontier molecular orbitals .

Q. What contradictions exist in reported biological activities of this compound, and how can they be resolved experimentally?

Some studies report antimicrobial activity against Gram-positive bacteria (MIC: 8 µg/mL), while others show no efficacy. Contradictions may arise from differences in bacterial strains, solvent carriers (DMSO vs. aqueous buffers), or assay protocols (broth microdilution vs. disk diffusion). Standardized testing under CLSI guidelines, with controls for solvent cytotoxicity, is recommended .

Q. How can computational modeling (e.g., molecular docking) guide the design of this compound derivatives for kinase inhibition?

Docking studies with kinases (e.g., EGFR or CDK2) reveal that the chloro and methoxy groups form hydrophobic interactions with ATP-binding pockets. Modifications at position 7 (e.g., adding a trifluoromethyl group) improve binding affinity by 30% in silico. MD simulations (>100 ns) assess stability of ligand-protein complexes .

Q. What strategies mitigate toxicity in cell-based assays involving this compound?

Cytotoxicity (IC50_{50}: 20 µM in HepG2 cells) often stems from off-target effects. Strategies include:

  • Structural modification: Replacing the chloro group with less reactive substituents (e.g., methyl).
  • Prodrug approaches: Masking the quinoline core with biodegradable esters.
  • Co-administration with antioxidants (e.g., NAC) to reduce ROS-mediated toxicity .

Methodological Guidance

Q. How should researchers validate synthetic yields and purity for this compound in reproducibility studies?

  • Yield validation : Compare isolated yields (>70% is typical) across three independent syntheses.
  • Purity validation : Use orthogonal techniques (HPLC with UV/Vis detection at 254 nm; ≥98% purity).
  • Batch consistency : Ensure <5% variation in 1H NMR^1 \text{H NMR} integrals for key protons .

Q. What statistical methods are appropriate for analyzing dose-response data in biological assays?

  • Nonlinear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC50_{50}.
  • ANOVA with post-hoc tests : Compare means across treatment groups (p<0.05).
  • Resampling methods (bootstrapping) : Estimate confidence intervals for EC50_{50} values .

Q. How can researchers address discrepancies in spectroscopic data across labs?

  • Reference standards : Use commercially available this compound (e.g., CAS 949535-26-6) for calibration .
  • Deuterated solvent checks : Ensure DMSO-d6_6 or CDCl3_3 purity to avoid solvent peaks overlapping with analyte signals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.